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Introduction

Onradivir (ZSP1273) is a novel antiviral agent that potently inhibits the polymerase basic
protein 2 (PB2) subunit of the influenza A virus RNA polymerase.[1][2] This inhibition prevents
the "cap-snatching” process, a critical step for the initiation of viral mMRNA synthesis, thereby
halting viral replication.[1] Preclinical studies have demonstrated the in vitro and in vivo efficacy
of Onradivir against various influenza A strains, including HIN1 and H3N2.[3][4] Furthermore, it
has shown activity against strains resistant to other antivirals like oseltamivir and baloxavir.[4]
This document provides detailed application notes and protocols for conducting animal efficacy
studies of Onradivir monohydrate, focusing on murine and ferret models, which are standard
in influenza research.[4][5][6]

Mechanism of Action: Targeting the Influenza A
Polymerase Complex

Onradivir monohydrate's mechanism of action centers on the disruption of the influenza A
virus's replication machinery. The viral RNA-dependent RNA polymerase is a heterotrimeric
complex composed of three subunits: PA, PB1, and PB2. For the virus to replicate its genome
and transcribe its genes into messenger RNA (mMRNA), it must first "snatch” the 5' cap structure
from host cell pre-mRNAs. The PB2 subunit is responsible for binding to this cap structure.
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Onradivir acts as a cap-binding inhibitor, effectively blocking the PB2 subunit and preventing
this essential step. This leads to the cessation of viral gene transcription and replication.
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Figure 1: Mechanism of action of Onradivir monohydrate.

Animal Models for Efficacy Studies

The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of
antiviral compounds.[7] For influenza virus research, mice and ferrets are the most commonly
used models due to their susceptibility to human influenza viruses and the ability to recapitulate
key aspects of human disease.[5][8]

Murine Model (Mouse)

Mice are a cost-effective and readily available model for initial in vivo efficacy studies of anti-
influenza agents.[5][9] They are particularly useful for assessing viral load reduction in the
lungs, impact on morbidity (weight loss), and survival rates.[10]

Ferret Model

Ferrets are considered the gold standard for influenza transmission and pathogenesis studies
as the disease progression and clinical symptoms, such as fever and respiratory signs, closely
mimic human infection.[8][11] They are also susceptible to human influenza viruses without
prior adaptation of the virus.[8]
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Preclinical Efficacy Data Summary

The following tables summarize the key findings from preclinical studies of Onradivir

(ZSP1273).

In Vitro Efficacy of Onradivir (ZSP1273)

Parameter

Result

Target

Influenza A Virus RNA Polymerase (PB2
subunit)[1]

EC50 (HIN1 & H3NZ2 strains)

0.01 nM to 0.063 nM[4]

Activity against Oseltamivir-resistant strains

Maintained high inhibitory activity[4]

Activity against Baloxavir-resistant strains

Maintained high inhibitory activity[4]

Activity against highly pathogenic avian

) Sensitive to ZSP1273[4]
influenza

In Vivo Efficacy of Onradivir (ZSP1273) in

Murine Model

Parameter Result

Viral Titer Reduction in Lungs

Dose-dependent reduction[4]

Survival Rate

Maintained a high survival rate in infected
mice[3][4]

In Vivo Efficacy of Onradivir (ZSP1273) in
Ferret Model

Parameter Result
o . Inhibition of influenza A virus infection
Inhibitory Activity
observed[4][6]
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Experimental Protocols

The following are detailed protocols for conducting efficacy studies of Onradivir monohydrate
in a murine model of influenza A infection. These protocols are based on established
methodologies and can be adapted for specific research needs.[12][13][14]

General Experimental Workflow
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Figure 2: General workflow for an in vivo efficacy study.
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Protocol 1: Murine Model of Influenza A Infection and
Onradivir Treatment

1. Animals:
» Specific pathogen-free female BALB/c or C57BL/6 mice, 6-8 weeks old.[10]
e House animals in BSL-2 containment facilities.
o Allow a one-week acclimatization period.
2. Materials:
e Onradivir monohydrate
» Vehicle control (e.g., 0.5% methylcellulose in sterile water)
» Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1))
¢ Anesthetics (e.g., ketamine/xylazine cocktail)
 Sterile phosphate-buffered saline (PBS)
o Oral gavage needles
o Euthanasia supplies (e.g., CO2 chamber, isoflurane)
3. Experimental Procedure:
* Virus Inoculation:
o Anesthetize mice via intraperitoneal injection of ketamine/xylazine.

o Inoculate mice intranasally with a predetermined lethal or sub-lethal dose of influenza A
virus in a volume of 50 pL of sterile PBS.[12]

e Treatment:

o Initiate treatment at a specified time post-infection (e.g., 4 hours or 24 hours).
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o Administer Onradivir monohydrate or vehicle control orally via gavage once or twice
daily for a specified duration (e.g., 5 days).

o Dosage groups could include, for example, 1, 5, and 25 mg/kg/day.
e Monitoring:
o Record body weight and clinical signs of iliness daily for 14 days post-infection.

o Monitor survival daily. Euthanize mice that lose more than 25-30% of their initial body
weight or exhibit severe signs of distress.

4. Endpoint Analysis:

 Viral Load Quantification (at specified days post-infection):
o Euthanize a subset of mice from each group.
o Aseptically collect lung tissue.
o Homogenize lung tissue in sterile PBS.

o Determine viral titers using a plaque assay or TCID50 assay on Madin-Darby canine
kidney (MDCK) cells.[13]

o Alternatively, quantify viral RNA using quantitative real-time PCR (qRT-PCR).
o Histopathological Analysis:

o Collect lung tissue and fix in 10% neutral buffered formalin.

o Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

o Score lung sections for inflammation, edema, and alveolar damage.

Protocol 2: Viral Load Quantification by Plaque Assay

1. Cell Culture:
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e Maintain MDCK cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1%
penicillin-streptomycin.

2. Plaque Assay Procedure:

e Prepare serial 10-fold dilutions of lung homogenates in serum-free DMEM.

e Plate MDCK cells in 6-well plates and grow to confluence.

e Wash the confluent monolayer with sterile PBS.

« Inoculate the cells with 100 pL of each virus dilution and incubate for 1 hour at 37°C.

e Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% Avicel,
supplemented with TPCK-trypsin.

 Incubate for 48-72 hours at 37°C.
» Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.

o Count the plaques and calculate the viral titer as plaque-forming units per gram of lung
tissue (PFU/Q).

Conclusion

The provided application notes and protocols offer a framework for conducting robust
preclinical efficacy studies of Onradivir monohydrate in established animal models of
influenza A infection. The potent and broad-spectrum activity of Onradivir against influenza A
viruses, including resistant strains, underscores its potential as a valuable therapeutic agent.
Careful experimental design and adherence to detailed protocols are essential for generating
high-quality data to support the continued development of this promising antiviral.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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